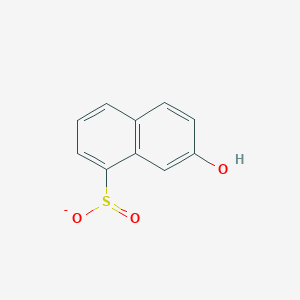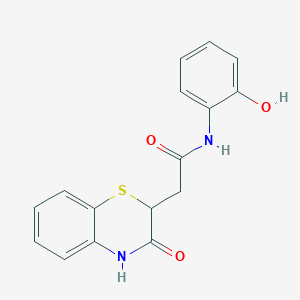
(7-Hydroxy-1-naphthyl)sulfonyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Hydroxy-1-naphthyl)sulfonyl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hansch's reagent and is widely used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds.
科学的研究の応用
(7-Hydroxy-1-naphthyl)sulfonyl has numerous scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it is used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds. This information is crucial in drug discovery and development, as it helps to identify compounds with optimal physicochemical properties for drug delivery.
Another application of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of organic chemistry, where it is used as a reagent for the synthesis of various compounds. This compound can react with a wide range of functional groups, including amines, alcohols, and carboxylic acids, to form the corresponding sulfonamides.
作用機序
The mechanism of action of (7-Hydroxy-1-naphthyl)sulfonyl is not well understood. However, it is believed that the compound reacts with the functional groups of the target molecule through hydrogen bonding and van der Waals interactions. This interaction leads to the formation of a stable complex, which can be used for further analysis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (7-Hydroxy-1-naphthyl)sulfonyl. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
実験室実験の利点と制限
One of the primary advantages of (7-Hydroxy-1-naphthyl)sulfonyl is its versatility. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments.
However, there are also some limitations associated with the use of (7-Hydroxy-1-naphthyl)sulfonyl. One of the limitations is the lack of information available on the compound's mechanism of action. Additionally, the compound may not be suitable for use in experiments involving certain functional groups, such as thiols and phosphates.
将来の方向性
There are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research. One of the primary directions is in the field of drug discovery and development, where the compound can be used as a tool for the determination of physicochemical properties of various compounds. Additionally, the compound can be used for the synthesis of various compounds, which may have potential applications in various fields.
Another future direction for the use of (7-Hydroxy-1-naphthyl)sulfonyl is in the field of materials science, where the compound can be used as a tool for the determination of the surface properties of various materials. This information is crucial in the development of materials with optimal surface properties for various applications.
Conclusion
In conclusion, (7-Hydroxy-1-naphthyl)sulfonyl is a versatile compound that has numerous scientific research applications. The compound can be used as a tool for the determination of lipophilicity and hydrogen-bonding ability of various compounds, as well as a reagent for the synthesis of various compounds. Additionally, the compound is relatively non-toxic, making it suitable for use in laboratory experiments. While there is limited information available on the compound's mechanism of action, there are numerous future directions for the use of (7-Hydroxy-1-naphthyl)sulfonyl in scientific research.
合成法
The synthesis of (7-Hydroxy-1-naphthyl)sulfonyl involves the reaction of 7-hydroxynaphthalene-1-sulfonyl chloride with sodium hydroxide. The reaction takes place in anhydrous ethanol, and the product is obtained through filtration and recrystallization. The yield of the product is generally high, and the purity can be improved through further purification techniques.
特性
分子式 |
C10H7O3S- |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
7-hydroxynaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H8O3S/c11-8-5-4-7-2-1-3-10(14(12)13)9(7)6-8/h1-6,11H,(H,12,13)/p-1 |
InChIキー |
BARLHDXCXWZGNC-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
